4-Amino-N-isobutyl-3-methylbenzamide
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Overview
Description
4-Amino-N-isobutyl-3-methylbenzamide: is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of an amino group at the fourth position, an isobutyl group attached to the nitrogen atom, and a methyl group at the third position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-isobutyl-3-methylbenzamide typically involves the following steps:
Nitration of 3-Methylbenzoic Acid: The starting material, 3-methylbenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the fourth position, yielding 4-nitro-3-methylbenzoic acid.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-amino-3-methylbenzoic acid.
Amidation: The final step involves the reaction of 4-amino-3-methylbenzoic acid with isobutylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, as well as automated systems for amidation to minimize human error and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Amino-N-isobutyl-3-methylbenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for halogenation or sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen, sulfonyl, or other functional groups on the benzene ring.
Scientific Research Applications
4-Amino-N-isobutyl-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Amino-N-isobutyl-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-isopropyl-3-methylbenzamide: Similar structure but with an isopropyl group instead of an isobutyl group.
4-Amino-N-ethyl-3-methylbenzamide: Contains an ethyl group instead of an isobutyl group.
4-Amino-N-methyl-3-methylbenzamide: Features a methyl group in place of the isobutyl group.
Uniqueness
4-Amino-N-isobutyl-3-methylbenzamide is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-amino-3-methyl-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMKWBCJMILPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588165 |
Source
|
Record name | 4-Amino-3-methyl-N-(2-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926249-69-6 |
Source
|
Record name | 4-Amino-3-methyl-N-(2-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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